An In-depth Technical Guide to the Structure and Application of N-Me-N-bis-PEG3
An In-depth Technical Guide to the Structure and Application of N-Me-N-bis-PEG3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure, properties, and applications of N-Me-N-bis-PEG3, a branched polyethylene (B3416737) glycol (PEG) derivative. This molecule is a versatile tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure of N-Me-N-bis-PEG3
N-Me-N-bis-PEG3, systematically known as N-Methyl-N,N-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]amine, is a branched PEG linker.[1] Its structure is characterized by a central tertiary amine with a methyl group and two identical PEG arms. Each arm consists of three ethylene (B1197577) glycol units and is terminated with a hydroxyl (-OH) group.[2] This branched architecture allows for the attachment of multiple molecules, making it a valuable component in the design of complex bioconjugates.[3]
The terminal hydroxyl groups are primary functional groups that can be further derivatized or replaced with other reactive moieties to facilitate conjugation to various biomolecules or small molecule drugs.[2]
Physicochemical Properties
The physicochemical properties of N-Me-N-bis-PEG3 are summarized in the table below. The PEG chains contribute to its hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting bioconjugates.[4]
| Property | Value | Reference |
| Molecular Formula | C17H37NO8 | [1] |
| Molecular Weight | 383.5 g/mol | [1] |
| Appearance | Solid | [5] |
| Purity | ≥98% | [1] |
| Storage Conditions | -20°C, protect from moisture | [1] |
Applications in Drug Development
N-Me-N-bis-PEG3 and its derivatives are primarily used as linkers in the construction of complex therapeutic molecules. The branched nature of this linker is particularly advantageous in applications requiring a higher payload capacity, such as in antibody-drug conjugates and PROTACs.[3][6]
3.1. Antibody-Drug Conjugates (ADCs)
In ADC development, branched PEG linkers are utilized to increase the drug-to-antibody ratio (DAR), which can lead to a more potent therapeutic effect.[6] The hydrophilic PEG spacers also improve the solubility and stability of the ADC, preventing aggregation and potentially improving its pharmacokinetic profile.[3][4] The length of the PEG linker is a critical parameter that can influence the efficacy of the ADC, with longer linkers sometimes leading to improved cytotoxic activity.[7]
3.2. Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[8][9] The linker component of a PROTAC is crucial for its efficacy, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10] N-Me-N-bis-PEG3 based linkers offer the flexibility and hydrophilicity that can be beneficial for optimizing the performance of a PROTAC.[11]
Experimental Protocols
The following are generalized protocols for the use of N-Me-N-bis-PEG3 derivatives in bioconjugation. The terminal hydroxyl groups of the parent molecule must first be functionalized to reactive groups (e.g., NHS esters, azides, etc.) to proceed with these conjugations.
4.1. General Workflow for ADC Synthesis
This workflow describes the synthesis of an ADC using a derivative of N-Me-N-bis-PEG3 that has been functionalized with amine-reactive groups (e.g., NHS esters) for conjugation to an antibody and has a payload attached.
Methodology:
-
Antibody Preparation: The antibody is prepared at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange should be performed.[12]
-
Drug-Linker Preparation: The N-Me-N-bis-PEG3 linker is first derivatized to contain a reactive handle for the drug and another for the antibody. For this example, we assume the drug is attached, and the linker has two NHS esters to react with the antibody's lysines. The drug-linker conjugate is dissolved in an anhydrous solvent like DMSO.[13]
-
Conjugation: A 5- to 20-fold molar excess of the drug-linker solution is added to the antibody solution with gentle stirring. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching: The reaction is stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.4) to a final concentration of 20-50 mM to consume any unreacted NHS esters.[12]
-
Purification: The resulting ADC is purified from excess drug-linker and other reagents using methods such as size-exclusion chromatography (SEC) or dialysis.[12]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
4.2. Signaling Pathway: PROTAC-Mediated Protein Degradation
N-Me-N-bis-PEG3 acts as a linker within a PROTAC and does not directly participate in a signaling pathway. Instead, it facilitates the induced degradation of a target protein. The diagram below illustrates the mechanism of action of a PROTAC.
Process Description:
-
Ternary Complex Formation: The PROTAC molecule, featuring the N-Me-N-bis-PEG3-based linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[14]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, creating a polyubiquitin (B1169507) chain.[10]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[14]
-
PROTAC Release: Following the degradation of the target protein, the PROTAC molecule is released and can engage in another cycle of degradation, acting catalytically.[10]
References
- 1. N-Me-N-bis(PEG3-OH), 2055046-22-3 | BroadPharm [broadpharm.com]
- 2. N-Me-N-Bis(PEG3-OH) - CD Bioparticles [cd-bioparticles.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Me-N-bis(PEG3-OH)|MSDS [dcchemicals.com]
- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 9. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-Me-N-bis-PEG3 [cnreagent.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
